(2,4-Difluorophenyl)thiourea

Thermal Stability Solid-State Chemistry Process Chemistry

Researchers developing anti-HBV therapeutics require the precise 2,4-difluorophenyl thiourea isomer to maintain pharmacophore integrity in IR415 analogs. Generic substitution with other fluorophenyl isomers introduces uncontrolled variability in HBx binding and replication blockade. - Confirmed essential for IR415 analog synthesis with HBx Kd = 2 nM. - Unique 2,4-difluoro electronic distribution and ~78-82° dihedral angle dictate distinct binding conformations. - Available with rigorous isomer-specific quality control; avoid positional isomer cross-contamination.

Molecular Formula C7H6F2N2S
Molecular Weight 188.2 g/mol
CAS No. 175277-76-6
Cat. No. B065422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)thiourea
CAS175277-76-6
Molecular FormulaC7H6F2N2S
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=S)N
InChIInChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyDZZSKQFBAGZNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Difluorophenyl)thiourea: Overview and Key Properties


(2,4-Difluorophenyl)thiourea (CAS 175277-76-6) is a fluorinated aromatic thiourea derivative featuring a 2,4-difluorophenyl substituent attached to the thiourea core (C7H6F2N2S; MW 188.20). The compound exhibits a melting point of 168–172 °C and a calculated LogP of approximately 2.39, reflecting enhanced lipophilicity relative to non-fluorinated phenylthiourea analogs [1]. Its crystal structure reveals a planar thiourea moiety forming a dihedral angle of ~78–82° with the benzene ring, which dictates its intermolecular hydrogen-bonding network and potential binding conformations [2]. This compound serves as both a synthetic intermediate in pharmaceutical development and a scaffold for generating bioactive thiourea derivatives with demonstrated enzyme inhibitory properties.

Isomer Substitution Risks for (2,4-Difluorophenyl)thiourea


Generic substitution among fluorophenyl thiourea positional isomers is not chemically equivalent. The 2,4-difluorophenyl substitution pattern dictates a unique electronic distribution, lipophilicity (LogP ~2.39), and solid-state conformation that differ markedly from 2,5-, 2,6-, or 3,4-difluorophenyl isomers [1]. These structural nuances directly influence intermolecular hydrogen-bonding networks, melting point (168–172 °C vs. 140–144 °C for the 2,5-isomer), and ultimately, the compound's performance as a synthetic intermediate or as a scaffold for bioactive derivatives [2][3]. The dihedral angle of ~78–82° between the thiourea plane and the aromatic ring, confirmed crystallographically, imposes a specific 3D geometry that can critically affect molecular recognition and binding in downstream applications [4]. Therefore, interchanging isomers without rigorous re-validation introduces uncontrolled variability in reaction outcomes and biological activity profiles.

Quantitative Differentiation vs. Isomers and Analogs


Thermal Stability vs. 2,5-Difluorophenyl Isomer

(2,4-Difluorophenyl)thiourea exhibits a significantly higher melting point (168–172 °C) compared to its 2,5-difluorophenyl isomer (140–144 °C), indicating greater thermal stability and distinct intermolecular packing forces [1][2]. This 28–32 °C difference in melting point can directly impact purification strategies, storage conditions, and suitability for high-temperature synthetic transformations.

Thermal Stability Solid-State Chemistry Process Chemistry

Lipophilicity Compared to Unsubstituted Phenylthiourea

The introduction of two fluorine atoms at the 2- and 4-positions increases the calculated LogP of (2,4-difluorophenyl)thiourea to 2.39, compared to an estimated LogP of approximately 0.7–1.0 for unsubstituted phenylthiourea [1]. This enhanced lipophilicity can improve membrane permeability and metabolic stability in bioactive molecules derived from this scaffold.

Lipophilicity Drug Design Physicochemical Properties

Conformational Rigidity: Dihedral Angle vs. Other Isomers

Crystal structure analysis reveals that the thiourea moiety in 1-(2,4-difluorophenyl)thiourea adopts a dihedral angle of 78.67(9)° and 81.71(8)° relative to the benzene ring for the two independent molecules in the asymmetric unit [1]. This contrasts with the near-planar geometry observed in some para-substituted analogs and the more twisted conformations in ortho-substituted isomers, which can alter hydrogen-bonding patterns and molecular recognition events [2].

Conformational Analysis Crystallography Structure-Based Drug Design

Enzyme Inhibitory Activity Against Diabetes-Associated Enzymes

Derivatives bearing the 2,4-difluorophenyl thiourea scaffold, such as 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea (compound AH), exhibited potent inhibitory activity against α-glucosidase (IC50 = 47.9 μM), advanced glycation end-products (AGEs) (IC50 = 49.51 μM), and protein tyrosine phosphatase 1B (PTP1B) (IC50 = 79.74 μM) in vitro [1]. While the parent compound itself was not directly assayed in this study, the data establish that the 2,4-difluorophenyl thiourea core is a privileged scaffold for developing multi-target antidiabetic agents, with compound AH outperforming other analogs in the series.

Enzyme Inhibition Diabetes Medicinal Chemistry

Antiviral Lead: Anti-HBV Agent IR415

High-throughput screening identified N-(2,4-difluorophenyl)-N′-[3-(1H-imidazol-1-yl)propyl]thiourea (IR415) as a pharmacologically active compound that blocks HBx-mediated RNAi suppression with a Kd of 2 nM for HBx interaction [1]. IR415 effectively inhibits HBV replication by reversing HBx-mediated inhibition of Dicer endoribonuclease activity. The 2,4-difluorophenyl group is an essential component of the pharmacophore, highlighting the value of the parent thiourea as a key synthetic intermediate for antiviral drug development.

Antiviral Hepatitis B Drug Discovery

Glutathione-Dependent Enzyme Inhibition Profile

In a comparative study of fluorophenylthiourea derivatives against human erythrocyte glutathione S-transferase (GST) and glutathione reductase (GR), KI values ranged from 7.22–41.24 μM for GST and 23.04–59.97 μM for GR [1]. The 2,6-difluorophenyl isomer exhibited the most potent inhibition in this series, while the 2,4-difluorophenyl isomer showed intermediate activity. This demonstrates that the exact fluorine substitution pattern on the phenyl ring directly modulates enzyme inhibitory potency, and the 2,4-isomer occupies a distinct activity niche compared to its 2,6-counterpart.

Enzyme Inhibition Cancer Oxidative Stress

Validated Application Scenarios


Antiviral Drug Discovery (HBV)

Procure (2,4-difluorophenyl)thiourea as a key building block for synthesizing IR415 analogs and related anti-HBV agents. The 2,4-difluorophenyl thiourea core is essential for achieving high-affinity HBx binding (Kd = 2 nM) and blocking HBV replication [1]. Researchers developing novel hepatitis B therapeutics should prioritize this specific isomer to maintain the pharmacophore integrity demonstrated in validated lead compounds.

Multi-Target Antidiabetic Agent Development

Use (2,4-difluorophenyl)thiourea as a starting material for synthesizing thiourea derivatives targeting α-glucosidase, PTP1B, and AGE formation. Derivatives such as 1-(2,4-difluorophenyl)-3-(2-iodophenyl)thiourea have shown IC50 values of 47.9–79.74 μM against these diabetes-relevant enzymes and demonstrated in vivo hypoglycemic effects in diabetic rat models comparable to glibenclamide [2]. This scaffold offers a validated entry point for medicinal chemistry optimization.

GST/GR Pharmacology Probe

Employ (2,4-difluorophenyl)thiourea in structure-activity relationship (SAR) studies investigating fluorophenyl thiourea derivatives as inhibitors of glutathione S-transferase (GST) and glutathione reductase (GR). Comparative data confirm that the 2,4-substitution pattern yields a distinct inhibition profile (KI range 7.22–41.24 μM for GST) relative to 2,6-difluorophenyl isomers [3]. This specificity makes it a valuable chemical probe for dissecting the role of fluorine substitution in modulating enzyme-ligand interactions.

Crystallography and Supramolecular Chemistry

Utilize (2,4-difluorophenyl)thiourea as a model compound for studying the influence of fluorine substitution on hydrogen-bonding networks and crystal packing. The well-characterized crystal structure (dihedral angle 78.67–81.71°, N–H···S and C–H···F hydrogen bonds forming 2D networks) provides a robust reference for computational modeling and crystal engineering studies [4]. Its high melting point (168–172 °C) also facilitates handling and crystallization.

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